Cas no 1804767-05-2 (Ethyl 3-(difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-carboxylate)

Ethyl 3-(difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-carboxylate
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- Inchi: 1S/C10H7F6NO3/c1-2-19-9(18)4-3-5(11)17-8(6(4)7(12)13)20-10(14,15)16/h3,7H,2H2,1H3
- InChI Key: QMNNLSHWNFCBJP-UHFFFAOYSA-N
- SMILES: FC(C1C(=NC(=CC=1C(=O)OCC)F)OC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 337
- Topological Polar Surface Area: 48.4
- XLogP3: 3.6
Ethyl 3-(difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029098968-1g |
Ethyl 3-(difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-carboxylate |
1804767-05-2 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Ethyl 3-(difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-carboxylate Related Literature
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
Additional information on Ethyl 3-(difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-carboxylate
Ethyl 3-(difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-carboxylate: A Comprehensive Overview
Ethyl 3-(difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-carboxylate, with the CAS number 1804767-05-2, is a highly specialized chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structural features, which include a pyridine ring substituted with multiple fluorinated groups. The presence of these groups imparts distinctive electronic and steric properties, making it a valuable component in various applications.
The difluoromethyl and trifluoromethoxy substituents on the pyridine ring are key contributors to the compound's reactivity and stability. Recent studies have highlighted the importance of such fluorinated groups in enhancing the thermal stability and electronic characteristics of materials. For instance, researchers have demonstrated that the incorporation of trifluoromethoxy groups can significantly improve the dielectric properties of polymers, making this compound a promising candidate for advanced electronic materials.
In terms of synthesis, Ethyl 3-(difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-carboxylate is typically prepared through a multi-step process involving nucleophilic aromatic substitution and fluorination reactions. The use of palladium-catalyzed coupling reactions has also been explored to facilitate the construction of the pyridine ring with the desired substituents. These methods have been optimized in recent years to improve yield and purity, ensuring that the compound can be produced on a larger scale for industrial applications.
One of the most exciting developments involving this compound is its application in drug discovery. The pyridine-4-carboxylate moiety has been shown to exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases. Preclinical studies have demonstrated that Ethyl 3-(difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-carboxylate can effectively cross the blood-brain barrier, making it a potential candidate for treating conditions such as Alzheimer's disease.
Beyond its biological applications, this compound has also found use in catalysis. The difluoromethyl group enhances the Lewis acidity of the pyridine ring, enabling it to act as an efficient catalyst in various organic transformations. Recent research has focused on its role in asymmetric catalysis, where it has been used to facilitate enantioselective reactions with high yields and enantiomeric excess.
In terms of environmental impact, Ethyl 3-(difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-carboxylate has been subjected to rigorous testing to assess its biodegradability and toxicity. Studies indicate that while it is not inherently toxic at low concentrations, its persistence in certain environmental conditions requires careful management during production and disposal.
Looking ahead, the versatility of Ethyl 3-(difluoromethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-carboxylate suggests that it will continue to play a pivotal role in diverse scientific disciplines. Its unique combination of structural features and functional groups positions it as a valuable tool for advancing both academic research and industrial innovation.
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